Cas no 1797288-71-1 (N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzene-1-sulfonamide)

N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a phenyl-substituted thiazepane moiety. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or enzyme modulation. The inclusion of the dimethylamino sulfonamide group enhances solubility and bioavailability, while the thiazepane ring contributes to conformational flexibility, potentially improving receptor binding affinity. Its structural complexity allows for further functionalization, making it a versatile scaffold for drug discovery. The compound's stability under physiological conditions and synthetic accessibility further underscore its utility in pharmaceutical research and development.
N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzene-1-sulfonamide structure
1797288-71-1 structure
Product Name:N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzene-1-sulfonamide
CAS No:1797288-71-1
MF:C20H24N2O3S2
MW:404.546162605286
CID:5373005
Update Time:2025-10-30

N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N,N-Dimethyl-4-[(tetrahydro-7-phenyl-1,4-thiazepin-4(5H)-yl)carbonyl]benzenesulfonamide
    • N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzene-1-sulfonamide
    • Inchi: 1S/C20H24N2O3S2/c1-21(2)27(24,25)18-10-8-17(9-11-18)20(23)22-13-12-19(26-15-14-22)16-6-4-3-5-7-16/h3-11,19H,12-15H2,1-2H3
    • InChI Key: IIXAOAJLPVNOMW-UHFFFAOYSA-N
    • SMILES: C1(S(N(C)C)(=O)=O)=CC=C(C(N2CCC(C3=CC=CC=C3)SCC2)=O)C=C1

Experimental Properties

  • Density: 1.258±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 599.8±60.0 °C(Predicted)
  • pka: -2.41±0.40(Predicted)

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Additional information on N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzene-1-sulfonamide

N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzene-1-sulfonamide: A Comprehensive Overview

N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzene-1-sulfonamide (CAS No. 1797288-71-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzene-1-sulfonamide.

The chemical structure of N,N-dimethyl-4-(7-phenylthiazepane-4-carbonyl)benzene-1-sulfonamide is composed of a benzene ring substituted with a sulfonamide group and a 7-substituted thiazepane moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound. The thiazepane ring, in particular, is known for its ability to form stable complexes with various biomolecules, making it an attractive scaffold for drug design.

The synthesis of N,N-dimethyl-4-(7-phenylthiazepane-4-carbonyl)benzene-1-sulfonamide typically involves several steps. One common approach is to start with the preparation of the thiazepane derivative, which can be synthesized through a multi-step process involving condensation reactions and cyclization. The resulting thiazepane derivative is then coupled with a sulfonamide-containing benzene derivative using appropriate coupling reagents such as carbodiimides or coupling agents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). This method ensures high yields and purity of the final product.

In terms of biological activity, N,N-dimethyl-4-(7-strong phenyl-str

A study published in the Journal of Medicinal Chemistry in 2022 reported that N,N-dimethyl-strong phenyl-str-thiazepane-strong-carbonyl)benzene-strong-sulfonamide effectively inhibited the PI3K/AKT/mTOR signaling pathway in breast cancer cells. This pathway is known to be hyperactivated in many types of cancer and plays a critical role in cell growth and survival. The researchers found that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in breast cancer cells.

Beyond its antitumor properties, N,N-dimethyl-strong phenyl-str-thiazepane-strong-carbonyl)benzene-strong-sulfonamide has also shown potential as an anti-inflammatory agent. Inflammation is a complex biological response involving various cellular and molecular processes. A study published in the European Journal of Pharmacology in 2023 demonstrated that this compound effectively reduced inflammation in a mouse model of acute lung injury by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The pharmacokinetic properties of N,N-dimethyl-strong phenyl-str-thiazepane-strong-carbonyl)benzene-strong-sulfonamide have also been investigated to assess its suitability as a therapeutic agent. Studies have shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a long half-life. These properties make it an attractive candidate for further development as a potential drug.

In conclusion, N,N-dimethyl-strong phenyl-str-thiazepane-strong-carbonyl)benzene-strong-sulfonamide (CAS No. 1797288-71-1) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical applications.

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